molecular formula C12H7Cl B14728526 Acenaphthylene, 5-chloro- CAS No. 13846-77-0

Acenaphthylene, 5-chloro-

Katalognummer: B14728526
CAS-Nummer: 13846-77-0
Molekulargewicht: 186.63 g/mol
InChI-Schlüssel: VTEHXZOGYXPKKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acenaphthylene, 5-chloro- is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 5th position of the acenaphthylene structure. Acenaphthylene itself is known for its yellow crystalline appearance and is used as a building block in various organic semiconductors .

Vorbereitungsmethoden

The preparation of acenaphthylene, 5-chloro- can be achieved through several synthetic routes. One common method involves the chlorination of acenaphthylene using chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure the selective substitution of the chlorine atom at the 5th position . Industrial production methods often involve the gas-phase dehydrogenation of acenaphthene, followed by chlorination .

Analyse Chemischer Reaktionen

Acenaphthylene, 5-chloro- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of acenaphthylene, 5-chloro- involves its interaction with molecular targets through its aromatic structure. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Acenaphthylene, 5-chloro- can be compared with other similar compounds such as:

The uniqueness of acenaphthylene, 5-chloro- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

13846-77-0

Molekularformel

C12H7Cl

Molekulargewicht

186.63 g/mol

IUPAC-Name

5-chloroacenaphthylene

InChI

InChI=1S/C12H7Cl/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H

InChI-Schlüssel

VTEHXZOGYXPKKC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=CC=C(C3=C1)Cl)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.